cytidine-2'-13C
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Overview
Description
Cytidine-2’-13C: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the ribose sugar. This compound is a derivative of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring. Cytidine is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes, including protein synthesis and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cytidine-2’-13C involves the incorporation of the carbon-13 isotope into the ribose sugar. One common method is the chemical synthesis of the labeled ribose followed by its attachment to cytosine. The synthesis typically involves:
Preparation of Labeled Ribose: The ribose sugar is synthesized with the carbon-13 isotope at the 2’ position. This can be achieved through various chemical reactions, including the use of labeled precursors.
Attachment to Cytosine: The labeled ribose is then attached to cytosine through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reaction at the desired position.
Industrial Production Methods: Industrial production of cytidine-2’-13C may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Cytidine-2’-13C undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine, another nucleoside.
Reduction: Reduction reactions can convert cytidine to deoxycytidine.
Substitution: Substitution reactions can modify the functional groups on the cytosine or ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Uridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives
Scientific Research Applications
Cytidine-2’-13C has numerous applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to track the incorporation of nucleosides into RNA.
Medicine: Utilized in research on RNA-related diseases and the development of nucleoside analog drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
Cytidine-2’-13C exerts its effects primarily through its incorporation into RNA. The labeled nucleoside is phosphorylated by cellular kinases to form cytidine triphosphate, which is then incorporated into RNA during transcription. The carbon-13 label allows for the tracking and analysis of RNA molecules using NMR spectroscopy, providing insights into RNA structure, dynamics, and interactions.
Comparison with Similar Compounds
Cytidine: The unlabeled parent compound.
Deoxycytidine: A deoxyribonucleoside analog where the ribose sugar lacks a hydroxyl group at the 2’ position.
Uridine: An oxidized form of cytidine.
Cytidine-5’-triphosphate: A phosphorylated form of cytidine used in RNA synthesis.
Uniqueness: Cytidine-2’-13C is unique due to the incorporation of the carbon-13 isotope, which allows for specific applications in NMR spectroscopy and metabolic labeling. This isotopic labeling provides a powerful tool for studying nucleic acid structure and function in a way that is not possible with the unlabeled compounds.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-OGBLAGJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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